molecular formula C15H14O3 B13920503 3-[(4-Methylphenoxy)methyl]benzoic acid CAS No. 195447-86-0

3-[(4-Methylphenoxy)methyl]benzoic acid

Cat. No.: B13920503
CAS No.: 195447-86-0
M. Wt: 242.27 g/mol
InChI Key: PKEXZXAKLARHFZ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenoxy)methyl]benzoic acid typically involves the reaction of 4-methylphenol with 4-iodobenzoic acid in the presence of a base such as potassium t-butoxide and a catalyst like copper metal. The reaction is carried out in a solvent like dimethylsulfoxide under nitrogen atmosphere at elevated temperatures (around 210°C) for an extended period (approximately 18 hours).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a metal catalyst) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions for substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[(4-Methylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

3-[(4-Methylphenoxy)methyl]benzoic acid can be compared with similar compounds such as:

    4-(4-Methylphenoxy)benzoic acid: Similar structure but with different substitution patterns.

    3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a phenoxy group.

    3-Methyl-4-nitrobenzoic acid: Contains a nitro group instead of a phenoxy group.

Properties

CAS No.

195447-86-0

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-[(4-methylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C15H14O3/c1-11-5-7-14(8-6-11)18-10-12-3-2-4-13(9-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

PKEXZXAKLARHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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